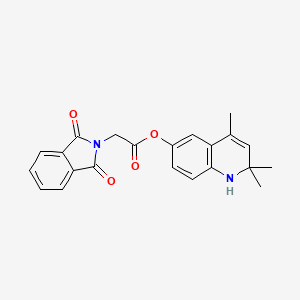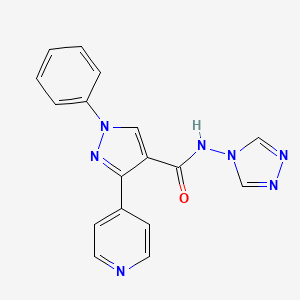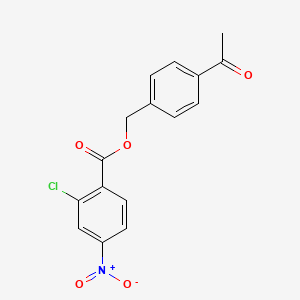![molecular formula C20H16N2O4S B5853211 3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5853211.png)
3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate, commonly known as HACTP, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of HACTP is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. HACTP has been shown to induce the activation of caspase-3 and -9, which are key enzymes involved in the apoptotic process.
Biochemical and Physiological Effects
In addition to its antitumor activity, HACTP has also been shown to have other biochemical and physiological effects. Studies have demonstrated that HACTP can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HACTP in lab experiments is its high potency and selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, there are also limitations to its use, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on HACTP. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another potential direction is the investigation of its activity against other types of cancer, such as pancreatic and ovarian cancer. Additionally, further studies are needed to fully understand the mechanism of action of HACTP and its potential applications in other areas of scientific research.
Conclusion
In conclusion, HACTP is a promising compound that has shown significant antitumor activity and other biochemical and physiological effects. Its potential applications in scientific research make it an important area of study for future research.
Métodos De Síntesis
HACTP can be synthesized using a variety of methods, including the reaction of 3-acetyl-4-hydroxyphenylhydrazine with 2-thiophenecarboxylic acid chloride in the presence of triethylamine. This reaction results in the formation of HACTP, which can be purified and isolated using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
HACTP has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that HACTP has significant antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-18(15-7-2-1-3-8-15)19(24)22-21-13-14-6-4-9-16(12-14)26-20(25)17-10-5-11-27-17/h1-13,18,23H,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXHHSKGOUTSLD-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)










![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)
